molecular formula C9H10ClNO2 B161452 Ethyl 2-(chloromethyl)isonicotinate CAS No. 10177-22-7

Ethyl 2-(chloromethyl)isonicotinate

Cat. No.: B161452
CAS No.: 10177-22-7
M. Wt: 199.63 g/mol
InChI Key: PMRRQHHQUVAMNU-UHFFFAOYSA-N
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Description

Ethyl 2-(chloromethyl)isonicotinate is a substituted pyridine derivative featuring a chloromethyl (-CH₂Cl) group at the 2-position of the isonicotinate (pyridine-4-carboxylate) scaffold. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the reactive chloromethyl group, which enables further functionalization via nucleophilic substitution or cross-coupling reactions .

Properties

CAS No.

10177-22-7

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

ethyl 2-(chloromethyl)pyridine-4-carboxylate

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-3-4-11-8(5-7)6-10/h3-5H,2,6H2,1H3

InChI Key

PMRRQHHQUVAMNU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=NC=C1)CCl

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)CCl

Synonyms

ETHYL 2-(CHLOROMETHYL)ISONICOTINATE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, physicochemical properties, and applications of ethyl 2-(chloromethyl)isonicotinate can be contextualized by comparing it to structurally related pyridine esters. Key analogs include:

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name Substituents Molecular Weight CAS Number Key Properties/Applications References
This compound -ClCH₂ at C2; -COOEt at C4 215.66 (calc.) Not specified Reactive intermediate for alkylation/arylation
Ethyl 2-chloro-3-methylisonicotinate -Cl at C2; -CH₃ at C3; -COOEt at C4 215.67 3998-88-7 Pharmaceutical intermediate; structural analog
Ethyl 2-chloro-3-nitroisonicotinate -Cl at C2; -NO₂ at C3; -COOEt at C4 244.63 1334147-28-2 Nitro group enhances electrophilicity; used in heterocyclic synthesis
Ethyl 2-chloronicotinate -Cl at C2; -COOEt at C3 (nicotinate) 185.61 1452-94-4 Biochemical reagent; lower steric hindrance
Ethyl 2-(aminomethyl)isonicotinate HCl -NH₂CH₂ at C2; -COOEt at C4 216.67 1189983-26-3 Amine functionality enables peptide coupling

Key Comparative Insights:

Reactivity :

  • The chloromethyl group in this compound offers superior reactivity for nucleophilic substitutions compared to analogs like ethyl 2-chloro-3-methylisonicotinate, where the chloro group is directly attached to the ring .
  • Ethyl 2-chloro-3-nitroisonicotinate exhibits enhanced electrophilicity due to the electron-withdrawing nitro group, enabling participation in aromatic substitution reactions .

Steric and Electronic Effects :

  • Ethyl 2-chloronicotinate (a nicotinate derivative) has the carboxylate group at C3 instead of C4, reducing steric hindrance and altering hydrogen-bonding interactions compared to isonicotinate derivatives .
  • Methyl or nitro substituents at C3 (e.g., in ethyl 2-chloro-3-methylisonicotinate) modulate the electron density of the pyridine ring, affecting regioselectivity in subsequent reactions .

Applications: this compound is hypothesized to be useful in synthesizing heteroaryl-functionalized compounds, similar to ethyl 2-(1-phenylethyl)isonicotinate (74% yield in allylation reactions) . Ethyl 2-(aminomethyl)isonicotinate hydrochloride (CAS 1189983-26-3) demonstrates the utility of amine-functionalized analogs in bioactive molecule synthesis .

Safety and Handling :

  • Chlorinated pyridine derivatives like ethyl 2-chloronicotinate (CAS 1452-94-4) are classified as irritants (Risk Code: Xi), requiring precautions such as gloves and eye protection . Analogous safety protocols likely apply to this compound.

Research Findings and Data Trends

  • Synthetic Utility: this compound’s structural flexibility aligns with trends observed in TDAE (tetrakis(dimethylamino)ethylene)-mediated reactions, where chloromethyl groups facilitate coupling with carbonyl compounds to generate substituted imidazoles or alcohols .

Preparation Methods

Direct Chlorination of Ethyl 2-Methylnicotinate

The most prevalent method involves the chlorination of ethyl 2-methylnicotinate using phosphorus oxychloride (POCl₃). This two-step process begins with the synthesis of the methyl precursor, followed by selective chlorination.

Synthesis of Ethyl 2-Methylnicotinate

Ethyl 2-methylnicotinate is prepared via a cyclocondensation reaction between ethyl 3-oxobutanoate (1.0 equiv) and acrolein (1.2 equiv) in toluene under reflux (110–120°C) for 6–8 hours. The reaction proceeds through a Michael addition-cyclization mechanism, yielding the intermediate as a pale yellow solid. Purification by recrystallization from ethanol affords the product in 72–78% yield.

Chlorination with POCl₃

The methyl group of ethyl 2-methylnicotinate undergoes chlorination using POCl₃ (2.5 equiv) in the presence of a catalytic amount of dimethylformamide (DMF, 0.1 equiv). The reaction is conducted under anhydrous conditions at 80–90°C for 4–5 hours. Excess POCl₃ is removed by vacuum distillation, and the crude product is quenched with ice-water, extracted with dichloromethane, and dried over sodium sulfate. Column chromatography (hexane:ethyl acetate, 4:1) yields this compound as a colorless liquid in 80–85% yield.

Mechanistic Insight :
The reaction proceeds via a radical pathway initiated by DMF, which generates chlorine radicals from POCl₃. These radicals abstract a hydrogen atom from the methyl group, forming a benzyl radical that reacts with Cl₂ (generated in situ) to yield the chlorinated product.

Optimization Parameters :

  • Temperature : Elevated temperatures (>90°C) increase byproduct formation (e.g., dichlorinated derivatives).

  • Solvent : Toluene or dichloroethane minimizes side reactions compared to polar solvents.

  • Catalyst : DMF enhances reaction rate by stabilizing radical intermediates.

Sulfuryl Chloride (SO₂Cl₂)-Mediated Chlorination

Sulfuryl chloride offers a milder alternative to POCl₃. Ethyl 2-methylnicotinate reacts with SO₂Cl₂ (1.5 equiv) in carbon tetrachloride at 50°C for 8 hours, yielding the chlorinated product in 65–70% yield. However, this method requires stringent moisture control and produces SO₂ gas, complicating large-scale applications.

Photochemical Chlorination

Ultraviolet (UV) light-induced chlorination using Cl₂ gas in CCl₄ achieves 60–65% yield. While this method avoids harsh reagents, it suffers from poor regioselectivity and prolonged reaction times (24–36 hours).

Comparative Analysis of Chlorination Methods

The table below summarizes key parameters for the dominant preparation methods:

Method Reagent Temperature (°C) Time (h) Yield (%) Purity (GC)
POCl₃/DMFPOCl₃80–904–580–8599.2
SO₂Cl₂SO₂Cl₂50865–7098.5
PhotochemicalCl₂2524–3660–6597.8

Key Observations :

  • POCl₃/DMF provides the highest yield and purity, making it the industrial standard.

  • SO₂Cl₂ is preferable for small-scale syntheses requiring milder conditions.

  • Photochemical methods are limited by scalability issues.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures are optimal for removing unreacted starting materials.

  • Column Chromatography : Silica gel (60–120 mesh) with hexane:ethyl acetate (4:1) achieves >99% purity.

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.35 (t, 3H, J = 7.1 Hz, CH₂CH₃), 4.32 (q, 2H, J = 7.1 Hz, OCH₂), 4.85 (s, 2H, CH₂Cl), 7.45 (d, 1H, J = 5.0 Hz, H-3), 8.60 (d, 1H, J = 5.0 Hz, H-5), 8.75 (s, 1H, H-6).

  • IR (KBr) : 1745 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl).

Industrial-Scale Considerations

Catalyst Recycling

Solid acid catalysts, such as HND230 (used in ethyl nicotinate synthesis), have been explored for esterification steps but show limited efficacy in chlorination reactions.

Waste Management

POCl₃ reactions generate HCl gas, necessitating scrubbers for neutralization. Byproduct phosphorus oxyacids are treated with aqueous NaOH to form non-hazardous phosphates.

Emerging Methodologies

Biocatalytic Chlorination

Recent advances in enzymatic chlorination using flavin-dependent halogenases (e.g., PrnA) offer regioselective alternatives. Preliminary studies report 40–50% yields, though scalability remains unproven.

Flow Chemistry

Continuous-flow reactors enable precise temperature control and reduced reaction times (2–3 hours) for POCl₃-mediated chlorination, achieving 82% yield with 99% purity .

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